molecular formula C15H14BrNO B5685422 3-bromo-N-(2-ethylphenyl)benzamide

3-bromo-N-(2-ethylphenyl)benzamide

Cat. No.: B5685422
M. Wt: 304.18 g/mol
InChI Key: SALAACRMWUXPGA-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-ethylphenyl)benzamide is a synthetic benzamide derivative characterized by a bromine substituent at the meta-position of the benzoyl ring and a 2-ethylphenyl group attached to the amide nitrogen.

Properties

IUPAC Name

3-bromo-N-(2-ethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALAACRMWUXPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-ethylphenyl)benzamide typically involves the bromination of N-(2-ethylphenyl)benzamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzamide ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-ethylphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of N-(2-ethylphenyl)-3-azidobenzamide or N-(2-ethylphenyl)-3-thiolbenzamide.

    Oxidation: Formation of N-(2-ethylphenyl)-3-bromobenzamide N-oxide.

    Reduction: Formation of N-(2-ethylphenyl)benzamide.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

3-bromo-N-(2-ethylphenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-ethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethylphenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among benzamide analogs include substituent positions, halogenation patterns, and functional group modifications. These differences critically impact solubility, molecular interactions, and pharmacokinetics.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Features Reference
3-Bromo-N-(2-ethylphenyl)benzamide 3-Br (benzoyl), 2-ethylphenyl (amide) 318.19* 1 3 3* Moderate lipophilicity
ZINC33268577 3-Br (benzoyl), substituted pyridopyrimidine 533.43 1 5 5 VEGFR-2 inhibition (Shape Tanimoto: 0.803)
ZINC1162830 2-Chlorophenoxy, phenylisoindole 479.91 1 5 7 VEGFR-2 inhibition (Shape Tanimoto: 0.736)
3-Bromo-N-(2-thiazolyl)benzamide 3-Br (benzoyl), 2-thiazolyl 267.12 1 3 2 Natural occurrence in Alternanthera spp.
3-Bromo-N-[2-(2-fluorophenyl)ethyl]-5-formylbenzamide 3-Br, 5-formyl (benzoyl), 2-fluorophenethyl 349.19 1 4 5 PI3Kα inhibition (synthetic intermediate)
Sulfamoyl benzamide derivatives Sulfamoyl group at para-position ~350–400 2 6–7 4–5 Glucokinase activation (H-bond with Arg63)

*Calculated based on molecular formula.

Key Observations :

  • H-Bond Capacity : The number of H-bond acceptors correlates with target binding efficiency. For example, ZINC33268577 and ZINC1162830 have five acceptors, enabling stronger interactions with VEGFR-2 compared to simpler analogs .
  • Rotatable Bonds : Flexibility impacts conformational adaptability. ZINC1162830 (7 rotatable bonds) may adopt multiple binding poses, whereas 3-bromo-N-(2-thiazolyl)benzamide (2 rotatable bonds) has restricted mobility .
Kinase Inhibition
  • VEGFR-2 Inhibitors: ZINC33268577 and ZINC1162830 show structural similarity to tivozanib (a clinical VEGFR-2 inhibitor) but differ in color Tanimoto scores (0.256 vs. 0.218), indicating divergent electronic properties. Their reduced H-bond donors (1 vs. tivozanib’s 2) may lower potency but improve selectivity .
  • PI3Kα Inhibition : 3-Bromo-N-[2-(2-fluorophenyl)ethyl]-5-formylbenzamide is a synthetic intermediate in PI3Kα inhibitor development. The fluorophenyl group enhances metabolic stability, while the formyl group allows further derivatization .
Enzyme Modulation
  • PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., tetradecanoylamino) exhibit >70% inhibition at 100 μM, comparable to anacardic acid. The 2-aminobenzoic acid scaffold is critical for activity, as seen in compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition) .
  • Glucokinase Activation : Sulfamoyl benzamides interact with Arg63 via H-bonds (distance ~3.1–3.4 Å), stabilizing the active conformation of glucokinase. Substituent positioning (e.g., para-carboxyphenyl) optimizes this interaction .

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